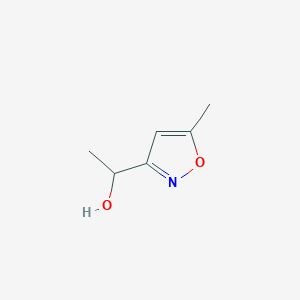

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol

Description

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with a methyl group at position 5 and an ethanol moiety at position 2. The 1,2-oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties. This compound has garnered attention in medicinal chemistry due to the versatility of the 1,2-oxazole scaffold in drug design, particularly in modulating pharmacokinetic properties such as solubility and metabolic stability .

Structural analogs of this compound are frequently explored for their biological activities, including antiviral, anticancer, and enzyme inhibitory effects.

Properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPQABWKQYZYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95104-46-4 | |

| Record name | 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol typically involves the reaction of 5-methyl-1,2-oxazole with ethylene oxide under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the oxazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core Differences : The 1,2-oxazole ring (target compound) has distinct electronic properties compared to 1,2,4-oxadiazole analogs. The latter often exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .

- Molecular Weight and Solubility : The target compound (MW 127.14) is lighter and likely more polar than urea derivatives (e.g., MW 183.21 for the propylurea analog), suggesting better solubility .

Physicochemical Properties

- Solubility: The ethanol group in the target compound improves water solubility compared to non-polar analogs like 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol .

- Stability : 1,2,4-Oxadiazoles (e.g., ) are more resistant to hydrolysis than 1,2-oxazoles due to their aromatic stabilization .

Biological Activity

Overview

1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is a chiral organic compound characterized by a hydroxyl group and a 1,2-oxazole ring. Its structural features suggest potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse scientific studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:

A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively. These findings suggest potential for development into a new class of antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings:

In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine production compared to untreated controls. The results indicated a dose-dependent response with an IC50 value of approximately 25 µM .

The biological activity of this compound is attributed to its ability to form hydrogen bonds through its hydroxyl group and interact with specific molecular targets such as enzymes and receptors. The oxazole ring facilitates binding to biological macromolecules, influencing their functional dynamics.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | MIC (µg/mL) |

|---|---|---|

| (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | Similar structure but different activity profile | 64 |

| 5-methyl-1,2-oxazole-3-carboxylic acid | Moderate antibacterial activity | 128 |

| 1-(5-methyl-1,2-oxazol-3-yl)ethan-one | Exhibits weaker anti-inflammatory effects | 256 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.